

Physical and chemical properties of "Bis(3,5-dimethylphenyl)methanone"

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Compound of Interest

Compound Name:	Bis(3,5-dimethylphenyl)methanone
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An In-depth Technical Guide to Bis(3,5-dimethylphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(3,5-dimethylphenyl)methanone, also known as 3,3',5,5'-tetramethylbenzophenone, is an aromatic ketone with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing upon available data and established principles of organic chemistry. While experimental data for this specific compound is limited in publicly accessible literature, this guide consolidates known information and provides context through data on analogous compounds. This document also outlines a general experimental protocol for its synthesis via Friedel-Crafts acylation and details the characterization methods that would be employed.

Introduction

Diaryl ketones, and specifically substituted benzophenones, represent a critical structural motif in a multitude of biologically active compounds and are pivotal intermediates in organic synthesis. Their inherent photoreactivity and ability to be functionalized make them valuable scaffolds in drug discovery and development.^{[1][2]} **Bis(3,5-dimethylphenyl)methanone**, with

its symmetrically substituted phenyl rings, presents an interesting subject for investigation into its chemical reactivity and potential biological activity. This guide aims to provide a detailed technical resource on this compound for researchers in academia and industry.

Chemical and Physical Properties

A summary of the known and predicted physical and chemical properties of **Bis(3,5-dimethylphenyl)methanone** is presented below. It is important to note that experimental values for properties such as melting and boiling points are not readily available in the cited literature.

Structure and Identification

- IUPAC Name: **Bis(3,5-dimethylphenyl)methanone**^[3]
- Synonyms: 3,3',5,5'-Tetramethylbenzophenone
- CAS Number: 22679-40-9^[3]
- Molecular Formula: C₁₇H₁₈O^[3]
- Molecular Weight: 238.32 g/mol ^[3]
- Chemical Structure:



Tabulated Physical Properties

Property	Value	Source
Molecular Weight	238.32 g/mol	[3]
Molecular Formula	C ₁₇ H ₁₈ O	[3]
CAS Number	22679-40-9	[3]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane and insoluble in water.	General chemical principles

Synthesis and Experimental Protocols

The primary route for the synthesis of **Bis(3,5-dimethylphenyl)methanone** is the Friedel-Crafts acylation of m-xylene with a suitable carbonyl source, such as phosgene (carbonyl dichloride).[2]

General Friedel-Crafts Acylation Protocol

This protocol is a generalized procedure and may require optimization for specific laboratory conditions and desired scale.

Materials:

- m-Xylene (1,3-dimethylbenzene)
- Phosgene (COCl₂) or a phosgene equivalent (e.g., triphosgene)
- Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid catalyst
- Anhydrous, non-polar solvent (e.g., dichloromethane, carbon disulfide)

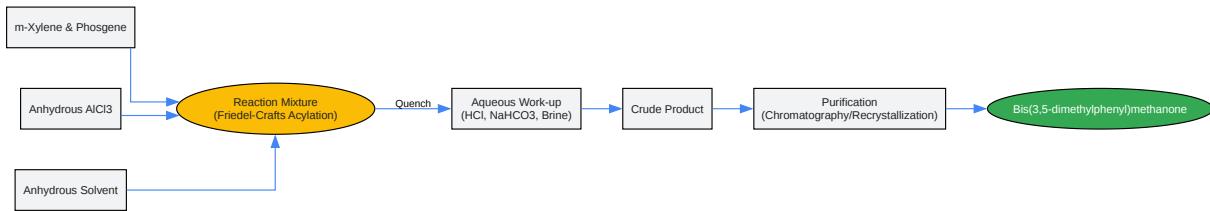
- Hydrochloric acid (aqueous solution)
- Sodium bicarbonate (aqueous solution)
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous sodium sulfate or magnesium sulfate
- Apparatus for inert atmosphere reactions (e.g., Schlenk line or glovebox)
- Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)
- Magnetic stirrer and heating mantle
- Rotary evaporator
- Apparatus for purification (e.g., column chromatography, recrystallization)

Procedure:

- Reaction Setup: Assemble a clean, dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser with a drying tube, a dropping funnel, and a nitrogen or argon inlet. The reaction should be carried out under an inert atmosphere.
- Reagent Preparation: In the dropping funnel, prepare a solution of m-xylene in the chosen anhydrous solvent.
- Catalyst Suspension: To the reaction flask, add the anhydrous Lewis acid catalyst and suspend it in a small amount of the anhydrous solvent. Cool the suspension in an ice bath (0 °C).
- Addition of Acylating Agent: Slowly add the phosgene or its equivalent to the stirred catalyst suspension.
- Addition of Arene: Add the solution of m-xylene from the dropping funnel to the reaction mixture at a controlled rate, maintaining the temperature at 0 °C.

- Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time, then warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up:
 - Cool the reaction mixture in an ice bath.
 - Slowly and carefully quench the reaction by the dropwise addition of cold dilute hydrochloric acid to decompose the aluminum chloride complex.
 - Separate the organic layer.
 - Wash the organic layer sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
 - Filter to remove the drying agent.
- Purification:
 - Remove the solvent under reduced pressure using a rotary evaporator.
 - Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Synthesis Workflow Diagram



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Caption: General workflow for the synthesis of **Bis(3,5-dimethylphenyl)methanone**.

Spectroscopic and Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized **Bis(3,5-dimethylphenyl)methanone**. The following are the expected spectroscopic and analytical data based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.
 - A singlet for the methyl protons (CH₃) around δ 2.3 ppm.
 - A singlet for the aromatic proton at the C2 and C6 positions of the phenyl rings.
 - A singlet for the aromatic proton at the C4 position of the phenyl rings.
- ¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments.
 - A signal for the carbonyl carbon (C=O) in the range of δ 190-200 ppm.
 - Signals for the quaternary aromatic carbons.

- Signals for the protonated aromatic carbons.
- A signal for the methyl carbons (CH_3) around δ 21 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

- A strong, characteristic absorption band for the carbonyl (C=O) stretching vibration, expected around $1650\text{-}1670\text{ cm}^{-1}$.
- Aromatic C-H stretching vibrations above 3000 cm^{-1} .
- Aromatic C=C stretching vibrations in the region of $1600\text{-}1450\text{ cm}^{-1}$.
- C-H bending vibrations for the methyl groups.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

- The electron ionization (EI) mass spectrum should show a molecular ion peak (M^+) at $\text{m/z} = 238$.
- Characteristic fragmentation patterns would include the loss of a methyl group ($\text{M}-15$) and the formation of acylium ions.

Tabulated Spectroscopic Data (Predicted)

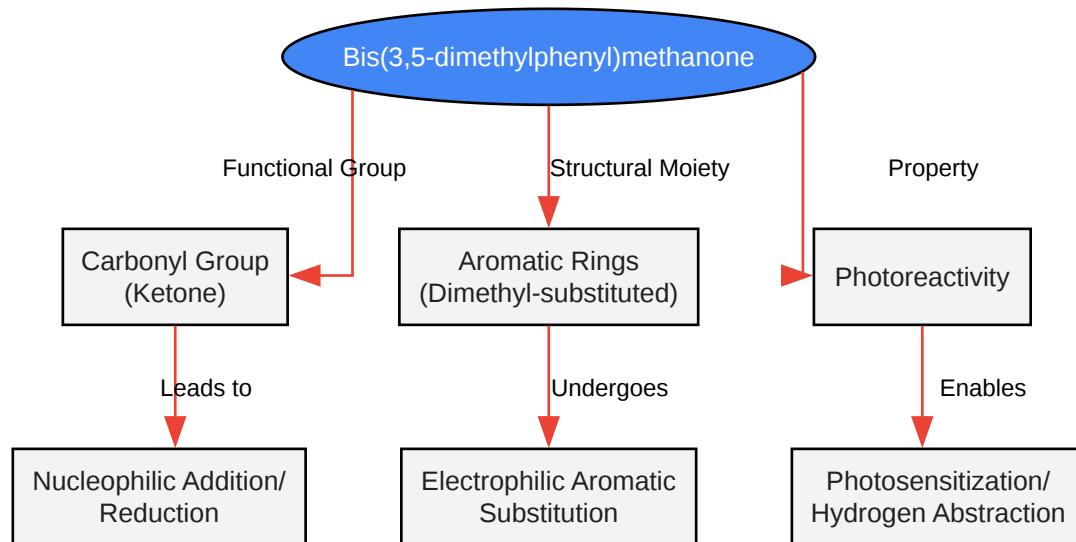
Technique	Expected Key Signals
^1H NMR	Singlet (CH_3 , ~2.3 ppm), Aromatic protons (singlets)
^{13}C NMR	Carbonyl (C=O , ~195 ppm), Aromatic carbons, Methyl (CH_3 , ~21 ppm)
IR (cm^{-1})	~1660 (C=O stretch), >3000 (Aromatic C-H stretch), 1600-1450 (Aromatic C=C stretch)
MS (m/z)	238 (M^+), fragmentation peaks

Chemical Reactivity and Potential Applications

Reactivity

- Carbonyl Group Reactivity: The ketone functional group is the primary site of reactivity. It can undergo nucleophilic addition reactions, reduction to the corresponding alcohol (bis(3,5-dimethylphenyl)methanol), and reductive amination.
- Photoreactivity: Like other benzophenone derivatives, **Bis(3,5-dimethylphenyl)methanone** is expected to be photoreactive. Upon UV irradiation, it can be excited to a triplet state, enabling it to act as a photosensitizer or participate in hydrogen abstraction reactions.^[2]
- Aromatic Ring Reactivity: The dimethyl-substituted phenyl rings are activated towards electrophilic aromatic substitution, though the carbonyl group is deactivating. Further substitution reactions would be directed to the ortho and para positions relative to the methyl groups.

Logical Relationship of Reactivity



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Caption: Key reactivity aspects of **Bis(3,5-dimethylphenyl)methanone**.

Applications in Drug Development

The benzophenone scaffold is present in numerous natural products and synthetic molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.^[1] Substituted benzophenones are being investigated for their potential as therapeutic agents. For instance, certain derivatives have shown promise in targeting angiogenesis and inducing apoptosis in cancer cells.^[4] The specific biological activities of **Bis(3,5-dimethylphenyl)methanone** have not been extensively reported, representing an area for future research. Its structural features could be a starting point for the design of novel therapeutic agents.

Safety and Handling

While specific toxicity data for **Bis(3,5-dimethylphenyl)methanone** is not readily available, it should be handled with the standard precautions for laboratory chemicals.

- Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Bis(3,5-dimethylphenyl)methanone is a diaryl ketone with potential for further investigation in synthetic and medicinal chemistry. This guide has summarized its known properties and provided a framework for its synthesis and characterization. The lack of extensive experimental data highlights opportunities for future research to fully elucidate its physical, chemical, and biological characteristics, which could pave the way for its application in drug discovery and materials science.

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